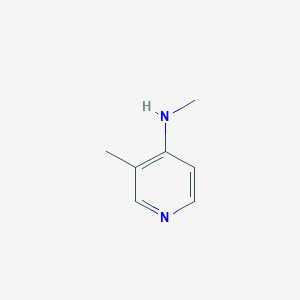

N,3-dimethylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-5-9-4-3-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOBREMHIAAEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355851 | |

| Record name | N,3-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-42-7 | |

| Record name | N,3-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,3-dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Activity and Mechanistic Elucidation of N,3 Dimethylpyridin 4 Amine

General Catalytic Principles of N,3-dimethylpyridin-4-amine

The catalytic action of this compound is rooted in the electronic properties of its substituted pyridine (B92270) ring. The interplay between the pyridine nitrogen and the N-methylamino group at the 4-position establishes the foundation of its catalytic efficacy.

The fundamental mechanism of catalysis by pyridine and its derivatives involves the nucleophilic character of the ring's nitrogen atom. In contrast to trialkylamines, pyridine exhibits a relatively high nucleophilicity-to-basicity ratio. taylorandfrancis.com This allows the pyridine nitrogen to effectively attack electrophilic centers, most notably the carbonyl carbon of substrates like acid anhydrides. taylorandfrancis.com

The presence of an amino group at the 4-position of the pyridine ring dramatically enhances the nucleophilicity of the ring nitrogen. This is the primary reason why this compound and its close analogue, 4-(dimethylamino)pyridine (DMAP), are far superior catalysts compared to unsubstituted pyridine. wikipedia.org

Principles of Nucleophilic Catalysis by the Pyridine Nitrogen Atom

Specific Reaction Classes Catalyzed by this compound

Owing to its potent nucleophilic nature, this compound is a versatile catalyst, particularly for acyl transfer reactions.

This compound is widely recognized as a superior catalyst for acylation reactions, including the formation of esters (esterification) and amides (amidation). solubilityofthings.com It serves as a highly effective acyl transfer agent, capable of accelerating these reactions, even with sterically hindered alcohols or poorly reactive acylating agents. commonorganicchemistry.com The use of 4-aminopyridine (B3432731) catalysts like DMAP has been shown to increase the rate of esterification with acid anhydrides by orders of magnitude compared to uncatalyzed reactions or those catalyzed by pyridine alone. commonorganicchemistry.com

The consensus mechanism for catalysis in these reactions hinges on the formation of an N-acylpyridinium intermediate. utrgv.eduresearchgate.net The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen of this compound on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). utrgv.eduresearchgate.net

The accepted mechanistic pathway for the esterification of an alcohol with an acid anhydride (B1165640), catalyzed by a 4-aminopyridine like this compound, involves a three-step process based on the well-studied DMAP system. wikipedia.org

Formation of the Activated Intermediate: The catalyst first reacts with the acid anhydride in a pre-equilibrium step to form the ion pair of the N-acylpyridinium cation and a carboxylate anion. wikipedia.orgutrgv.edu

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylpyridinium ion. wikipedia.org The associated carboxylate anion from the ion pair functions as a base, facilitating the deprotonation of the attacking alcohol, which accelerates the addition. wikipedia.orgresearchgate.net This process is believed to occur in a synchronous, concerted fashion without the formation of a distinct tetrahedral intermediate. wikipedia.org

Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the bond between the acyl group and the catalyst is cleaved. This releases the final ester product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org The protonated catalyst is then deprotonated by an auxiliary base (if present) or another base in the system to complete the cycle. wikipedia.org

Acylation Reactions (Esterification and Amidation)

Catalysis of Acylation for Sterically Hindered Substrates

This compound and its analogs, like 4-Dimethylaminopyridine (DMAP), are highly effective catalysts for the acylation of sterically hindered alcohols and phenols. chemicalbook.comcommonorganicchemistry.com These reactions often fail or proceed slowly with conventional methods. The catalytic power of these pyridine derivatives can accelerate the esterification of hindered alcohols with acid anhydrides by a significant margin. commonorganicchemistry.com

The generally accepted mechanism for acylation catalyzed by compounds like DMAP involves the formation of a highly reactive acylpyridinium ion. In a typical reaction with an acid anhydride, the catalyst reacts to form an ion pair. wikipedia.orgresearchgate.net This intermediate is more susceptible to nucleophilic attack by the sterically hindered alcohol. The alcohol adds to the acylpyridinium ion, and subsequent elimination of the catalyst regenerates it for the next catalytic cycle, yielding the final ester product. wikipedia.org An auxiliary base is often used to neutralize the acid formed during the reaction, which would otherwise protonate and deactivate the catalyst. wikipedia.org

Table 1: Acylation of Sterically Hindered Alcohols Catalyzed by DMAP

| Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |

| Mesitol | Acetic Anhydride | DMAP | Toluene (B28343) | High |

| 2,5-di-tert-butylphenol | Acetic Anhydride | DMAP | Methylene Chloride | High |

| 1-Ethynylcyclohexanol | Acetic Anhydride | DMAP derivatives | Not Specified | Varies |

| 1-Ethynylcyclohexanol | Isobutyric Anhydride | DMAP derivatives | Not Specified | Varies |

This table is a representation of typical reactions and yields based on available literature. Specific conditions and yields may vary.

Alkylation Reactions

This compound and its related compounds are also involved in alkylation reactions. solubilityofthings.comambeed.com The amine group can undergo alkylation with agents like alkyl halides or sulfates, often in the presence of a base. ambeed.com In the context of catalysis, these pyridine derivatives can facilitate the alkylation of other molecules. For instance, ionic liquids based on N,N-dimethylpyridin-4-amine (DMAP) have been synthesized through N-alkylation and have shown catalytic activity. researchgate.net

Transition metal-catalyzed C(sp³)–H alkylation of methyl heteroarenes with alcohols is a notable application. mdpi.com In these reactions, a transition metal complex, such as one containing iridium, catalyzes the dehydrogenation of an alcohol to an aldehyde. mdpi.com This aldehyde then undergoes condensation with the methyl-substituted N-heteroaromatic compound, followed by hydrogenation to yield the alkylated product. mdpi.com While direct catalysis by this compound in this specific transformation isn't detailed, the alkylation of the pyridine derivative itself is a key step in creating more complex catalytic systems. researchgate.netrsc.org

Hydroxylation Reactions

While direct catalysis of hydroxylation reactions by this compound is not extensively documented in the provided search results, the broader context of hydroxylation of aromatic compounds is relevant. The hydroxylation of benzene (B151609) to phenol, for example, is a significant industrial process that can be catalyzed by various metal-based and non-metal catalysts. magtech.com.cn These reactions often proceed through radical or non-radical mechanisms involving oxidants like hydrogen peroxide or oxygen. magtech.com.cn

Copper-based catalyst systems have been developed for the hydroxylation of aryl halides to phenols. sci-hub.box These systems often involve a ligand, a copper(I) source, and a base in a suitable solvent system. The proposed active intermediate is a copper-hydroxide complex. sci-hub.box Although this compound is not explicitly mentioned as a ligand in these systems, its nucleophilic nature suggests potential for such applications.

Nucleophilic Substitution Reactions

This compound and its analogs are effective nucleophilic catalysts in a range of substitution reactions. solubilityofthings.com The mechanism of its catalytic action involves enhancing the reaction rate by stabilizing the transition state. In nucleophilic aromatic substitution reactions, for example, a nucleophile can displace a leaving group on an aromatic ring. The bromine substituent on a pyridine ring, for instance, can participate in nucleophilic substitution reactions, making it a useful synthetic intermediate. cymitquimica.com

Specialized Organic Transformations

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. organic-chemistry.orgwikipedia.org N,N-dimethylpyridin-4-amine (DMAP) is a known catalyst for this reaction. wikipedia.orgwikipedia.org

The mechanism involves the initial addition of the nucleophilic catalyst to the activated alkene, which generates a stabilized zwitterionic intermediate. organic-chemistry.org This intermediate then acts as a nucleophile and attacks the aldehyde. A subsequent proton transfer and elimination of the catalyst yield the final allylic alcohol product. organic-chemistry.org The reaction is valued for its ability to create densely functionalized molecules from simple starting materials under mild conditions. wikipedia.org

Table 2: Catalysts in the Baylis-Hillman Reaction

| Catalyst | Role | Typical Electrophile | Typical Activated Alkene |

| DABCO | Tertiary Amine | Aldehyde | Acrylate |

| DMAP | Tertiary Amine | Aldehyde | Acrylate |

| DBU | Tertiary Amine | Aldehyde | Acrylate |

| Chiral Phosphines | Asymmetric Catalyst | Aldehyde | Acrylate |

This table provides examples of common catalysts and reactants in the Baylis-Hillman reaction.

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond. csic.esacs.org While typically catalyzed by transition metal complexes, N,N-dimethylpyridin-4-amine (DMAP) has been noted as a catalyst in certain hydrosilylation reactions. wikipedia.org The reaction is a key method for producing organosilicon compounds, which are valuable intermediates in organic synthesis. csic.es

The mechanism for transition metal-catalyzed hydrosilylation of polar multiple bonds, such as in ketones, often involves the formation of a silyl (B83357) ether, which can then be hydrolyzed to an alcohol. csic.es In the context of amine synthesis, hydrosilylation is used in the reduction of imines, amides, and other nitrogen-containing functional groups. researchgate.net While direct catalysis by this compound in a broad range of hydrosilylation reactions is not as common as transition metal catalysis, its utility in specific contexts highlights its versatility as a nucleophilic catalyst. wikipedia.org

Tritylation Reactions

This compound, much like its counterpart DMAP, is utilized as a nucleophilic catalyst in tritylation reactions. wikipedia.orgsmolecule.com This reaction involves the introduction of the bulky trityl (triphenylmethyl) protecting group to alcohols. The catalyst's function is to activate the tritylating agent, typically trityl chloride, by forming a highly reactive N-tritylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the alcohol, facilitating the formation of the trityl ether. The presence of the methyl group at the 3-position of the pyridine ring can influence the catalyst's nucleophilicity and steric hindrance, potentially affecting reaction rates and yields compared to the unsubstituted DMAP. wikipedia.orgguidechem.com

Steglich Rearrangement

The Steglich rearrangement, a reaction that converts O-acylisoureas into N-acylureas, is another area where this compound can serve as a catalyst. wikipedia.orgsmolecule.com This rearrangement is a key step in the Steglich esterification, a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net The catalyst facilitates the initial O-acylation of the isourea intermediate. researchgate.net While detailed mechanistic studies specifically for the N,3-dimethyl derivative are not extensively documented, its role is understood to parallel that of DMAP, which accelerates the reaction significantly. wikipedia.orgchemicalbook.comgoogle.com

Staudinger Synthesis of β-Lactams

In the Staudinger synthesis, a β-lactam is formed from the [2+2] cycloaddition of a ketene (B1206846) and an imine. wikipedia.org this compound can act as a nucleophilic catalyst in variants of this synthesis. wikipedia.orgsmolecule.com Specifically, when the ketene is generated in situ from an acid chloride and a base, the catalyst can form a reactive acylpyridinium intermediate. This "reverse" Staudinger pathway allows for the reaction to proceed under milder conditions. organic-chemistry.org The catalyst's nucleophilicity is crucial for the formation of the ketene, which then undergoes cycloaddition with the imine. organic-chemistry.org The development of chiral derivatives of 4-aminopyridines has also enabled enantioselective versions of the Staudinger synthesis. organic-chemistry.orgorganic-chemistry.org

Synthesis of Spirooxindole Derivatives

This compound has been employed as a catalyst in multicomponent reactions for the synthesis of complex heterocyclic structures like spirooxindoles. alfa-chemistry.combeilstein-journals.org These compounds are of significant interest due to their prevalence in natural products and their potential biological activities. beilstein-journals.org In one-pot procedures, the catalyst can facilitate the condensation of isatins, malononitrile, and other components to form highly functionalized spirooxindole derivatives. alfa-chemistry.comresearchgate.net For example, a four-component reaction to produce ethyl 6'-amino-3'-methyl-2-oxo-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate was successfully catalyzed by 0.1 mmol of the catalyst in ethanol (B145695) at 60 °C. alfa-chemistry.com

Table 1: this compound in Spirooxindole Synthesis

| Reactants | Catalyst Loading | Solvent | Temperature | Time | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 3-methyl-5-pyrazolone, Isatin, Malononitrile | 0.1 mmol | EtOH | 60 °C | 60 min | 6'-amino-3'-methyl-2-oxo-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | High | alfa-chemistry.com |

Catalytic Depolymerization of Polylactide

The chemical recycling of polymers is a critical area of research, and this compound has been identified as an effective catalyst for the depolymerization of polylactide (PLA). alfa-chemistry.com This process allows for the recovery of valuable monomers from end-of-life plastics. The selective degradation of PLA into methyl lactate (B86563) can be achieved using a combination of methanol (B129727) and catalytic amounts of this compound. alfa-chemistry.com This method represents an efficient strategy for chemical recycling under relatively mild conditions. alfa-chemistry.com

Table 2: Catalytic Depolymerization of Polylactide (PLA)

| Substrate | Catalyst | Solvent | Product | Ref |

|---|

Fischer Indole (B1671886) Synthesis

While direct catalysis by this compound in the Fischer indole synthesis is less documented, ionic liquids (ILs) based on the closely related N,N-dimethylpyridin-4-amine (DMAP) have been shown to be highly efficient catalysts for this reaction. rsc.orgscispace.com The synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. scispace.com These DMAP-based ILs act as environmentally friendly catalysts, requiring only a minimal loading (0.2 equivalents) to achieve good yields of various indole derivatives. rsc.orgscispace.com The reaction proceeds efficiently in ethanol, and the catalyst can be easily removed after the reaction. scispace.com This suggests that ionic liquid forms of this compound could potentially offer similar catalytic activity.

1H-Tetrazole Synthesis via Click Chemistry

The synthesis of 1H-tetrazoles, important heterocyclic compounds in medicinal chemistry, can be achieved via [3+2] cycloaddition or "click" chemistry. rsc.orgscispace.com Ionic liquids derived from N,N-dimethylpyridin-4-amine (DMAP) have been successfully used as catalysts for the formation of 1H-phenyl tetrazoles from nitriles and sodium azide. scispace.comresearchgate.net A key advantage of this method is that the reaction can be carried out under solvent-free conditions, representing a green chemistry approach. rsc.orgscispace.com The DMAP-based ILs were found to be effective with minimal catalyst loading. scispace.com Given the structural similarities, it is plausible that this compound-based catalysts could also be effective in this transformation.

Formation of γ- and δ-Lactones via Iodolactonization

The catalytic prowess of 4-aminopyridine derivatives extends to cyclization reactions, notably the iodolactonization of unsaturated carboxylic acids. While specific studies on this compound are not extensively documented, its close structural analog, 4-(dimethylamino)pyridine (DMAP), serves as an excellent model for this transformation. DMAP has been demonstrated to be a highly effective catalyst for the iodolactonization of γ,δ-unsaturated carboxylic acids, facilitating the formation of γ- and δ-lactones under neutral conditions at room temperature. rsc.orgindiamart.com

The reaction typically employs an iodine source, such as N-iodosuccinimide (NIS), in the presence of a catalytic amount of the pyridine base. The catalyst activates the carboxylic acid, forming a highly reactive acylpyridinium intermediate. This intermediate is susceptible to intramolecular attack by the alkene, which is concurrently activated by the iodine species, leading to the formation of the lactone ring. For instance, the DMAP-catalyzed iodolactonization of 4-pentenoic acid with NIS proceeds rapidly, achieving a 99% yield in just 10 minutes in dichloromethane (B109758) (CH₂Cl₂). rsc.org The reaction mechanism is proposed to involve the formation of a tight ion pair between the acylpyridinium cation and the carboxylate anion, which facilitates the subsequent intramolecular cyclization. researchgate.net Given that 3-alkyl substitution is known to enhance the catalytic activity of 4-aminopyridines, it is anticipated that this compound would exhibit comparable or superior efficiency to DMAP in promoting iodolactonization reactions.

Factors Influencing Catalytic Efficiency and Selectivity

Solvent Effects on Catalytic Activity and Reaction Rates

Generally, reactions involving the formation of charged intermediates, such as the N-acylpyridinium ion central to catalysis by this compound, are accelerated in polar solvents that can stabilize these species. rsc.org However, the catalytic effect of bases like DMAP is often more pronounced in non-polar or apolar solvents compared to highly Lewis-basic solvents such as dimethylformamide (DMF). sigmaaldrich.com This is because basic solvents can compete with the catalyst for coordination to the electrophile, potentially diminishing the catalyst's effectiveness. The optimal solvent choice often represents a balance between reactant solubility and stabilization of the key catalytic intermediates. For the iodolactonization catalyzed by DMAP, excellent yields are obtained in a range of solvents from the non-polar toluene to the polar and protic methanol and water, demonstrating the robustness of the catalytic system. rsc.org

| Solvent | Conversion (%) | Yield (%) | Time |

|---|---|---|---|

| CH₂Cl₂ | 100 | 99 | 10 min |

| CH₃CN | 100 | 90 | 10 min |

| Acetone | 100 | 88 | 10 min |

| MeOH | 100 | 96 | 10 min |

| H₂O | 100 | 94 | 10 min |

| Toluene | 100 | 95 | 10 min |

| THF | 100 | 92 | 10 min |

Table 1. Effect of Solvent on DMAP-Catalyzed Iodolactonization of 4-Pentenoic Acid. rsc.org

Structural Influences on Reactivity and Selectivity in Pyridine Derivatives

The catalytic activity of pyridine derivatives is profoundly influenced by their molecular structure, particularly the nature and position of substituents on the pyridine ring. For 4-aminopyridine catalysts, electronic effects are paramount. The exceptional nucleophilicity and catalytic power of DMAP compared to pyridine are attributed to the electron-donating dimethylamino group at the 4-position, which stabilizes the positive charge on the nitrogen in the crucial N-acylpyridinium intermediate through resonance.

The introduction of an additional alkyl group at the 3-position, as in this compound, further enhances catalytic activity. Theoretical and experimental studies have shown that alkyl substituents in the 3-position of the pyridine ring lead to more stable acetylpyridinium cations and, consequently, higher catalytic activity in acyl transfer reactions. researchgate.netresearchgate.net This is due to the electron-donating inductive effect of the alkyl group, which increases the electron density of the ring and further stabilizes the cationic intermediate. In contrast, substituents at the 2-position are generally detrimental to both the stability of the intermediate and the catalytic activity, primarily due to steric hindrance that impedes the approach of the acylating agent and the subsequent reaction with the nucleophile. researchgate.net Therefore, the 3-methyl group in this compound is strategically positioned to boost its nucleophilicity and catalytic efficiency beyond that of DMAP, without introducing prohibitive steric hindrance.

Role of Counterions in the Formation and Stability of Catalytically Active Species

In the catalytic cycle of 4-aminopyridines, the formation of an N-acylpyridinium salt is a key step. This creates a cationic intermediate that is necessarily paired with an anion, or counterion. The nature of this counterion plays a crucial role in the stability of the catalytically active species and can influence both reactivity and selectivity. mdpi.comnih.gov Studies have found clear evidence for the formation of tight ion pairs between the N-acylpyridinium cation and the counterion (e.g., acetate (B1210297), chloride), which are stabilized by dynamic hydrogen-bonding interactions. researchgate.net

Comparative Analysis with Other Pyridine-Based Catalysts

This compound belongs to the family of "super-nucleophilic" 4-aminopyridine catalysts, which demonstrate significantly higher activity than pyridine itself. The catalytic efficacy of these compounds is rooted in the ability of the 4-amino substituent to stabilize the key N-acylpyridinium intermediate through resonance. The benchmark for this class is 4-(dimethylamino)pyridine (DMAP).

Compared to pyridine, DMAP is orders of magnitude more effective as an acylation catalyst. For instance, in the acylation of m-chloroaniline with benzoyl chloride, DMAP exhibits a reaction rate constant approximately 5900 times greater than that of pyridine. sigmaaldrich.com Other derivatives, such as 4-methylpyridine, show an intermediate level of activity. sigmaaldrich.com The introduction of a methyl group at the 3-position of DMAP to give this compound is known to increase the stability of the acylpyridinium cation, which correlates with higher catalytic activity. researchgate.netresearchgate.net This suggests that this compound is an even more potent catalyst than DMAP. While DMAP and its derivatives are highly effective, further generations of catalysts, such as 4-(pyrrolidino)pyridine (PPY) and various diaminopyridines, have been developed that can outperform DMAP in certain applications. researchgate.net However, for a wide range of transformations, the this compound structure represents a highly optimized and powerful organocatalyst.

| Catalyst | Relative Rate Constant (k_rel) | Reference |

|---|---|---|

| N,N-dimethylaniline | 0.1 | sigmaaldrich.com |

| 2,6-dimethylpyridine | 0.3 | sigmaaldrich.com |

| Triethylamine | 0.72 | sigmaaldrich.com |

| Pyridine | 1.80 | sigmaaldrich.com |

| 4-methylpyridine | 10.0 | sigmaaldrich.com |

| 4-(Dimethylamino)pyridine (DMAP) | 10,600 | sigmaaldrich.com |

Table 2. Comparative Rate Constants for the Acylation of m-Chloroaniline with Benzoyl Chloride Catalyzed by Various Tertiary Bases. sigmaaldrich.com

Spectroscopic and Structural Characterization of N,3 Dimethylpyridin 4 Amine and Its Reactive Intermediates

Application of Advanced Spectroscopic Techniques for Structural Elucidation

A suite of advanced spectroscopic methods provides a powerful toolkit for the detailed structural and mechanistic investigation of N,3-dimethylpyridin-4-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate details of chemical structures and reaction dynamics in solution. In the study of this compound and its role in catalysis, ¹H and ¹³C NMR are invaluable for tracking the formation of intermediates and understanding their electronic environments. acs.orgnih.gov

For instance, variable-temperature NMR experiments have been instrumental in determining the thermodynamic parameters associated with the equilibrium formation of acylpyridinium carboxylates. researchgate.net These studies reveal that while acylpyridinium chlorides can be formed quantitatively, the formation of acylpyridinium carboxylates from anhydrides often results in only a small equilibrium concentration of the salt. researchgate.net This is a critical insight, as the catalytic cycle in many acylation reactions depends on the regeneration of the aminopyridine catalyst, a process that can be monitored by observing the chemical shifts of the pyridine (B92270) ring protons.

Furthermore, NMR is employed to investigate the rotational barriers in N-acylpyridinium salts. For example, in a stable N-acyl pyridinium (B92312) salt derived from a related dimethylaminopyridine (DMAP) derivative, the methyl groups of the Me₂N- group were found to be non-equivalent at room temperature, allowing for the quantitative determination of the rotational barrier around the Me₂N–pyridinium bond. researchgate.net Such data provides fundamental understanding of the steric and electronic factors governing the reactivity of these intermediates. Mechanistic investigations into C-H activation and functionalization reactions also heavily rely on NMR to characterize starting materials, products, and to deduce the regioselectivity of the transformations. acs.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shift Data

| Compound/Intermediate | Proton | Chemical Shift (δ, ppm) |

| This compound | 3-CH₃ | ~2.2-2.4 |

| 4-N(CH₃)₂ | ~2.9-3.1 | |

| Pyridine Ring Protons | ~6.5-8.2 | |

| N-Acylpyridinium Salt | 3-CH₃ | Shifted downfield |

| 4-N(CH₃)₂ | Shifted downfield | |

| Pyridine Ring Protons | Significantly shifted downfield |

Note: Specific chemical shifts are highly dependent on the solvent, concentration, and the specific acyl group.

Infrared (IR) Spectroscopy for Functional Group and Bond Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing the nature of chemical bonds within a molecule. For this compound, a tertiary amine, the IR spectrum will lack the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.com However, the spectrum will display characteristic absorptions for C-H stretching of the methyl groups and the aromatic pyridine ring (around 2850-3100 cm⁻¹), as well as C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ range. libretexts.orguomustansiriyah.edu.iq The C-N stretching vibrations of the dimethylamino group and the ring nitrogen will also be present. orgchemboulder.com

Upon formation of an N-acylpyridinium salt, significant changes in the IR spectrum are observed. A strong absorption band corresponding to the carbonyl group (C=O) of the acyl moiety typically appears in the region of 1700-1800 cm⁻¹. The precise frequency of this band can provide information about the electronic environment of the acyl group. The vibrations of the pyridine ring are also affected by the positive charge on the nitrogen atom, leading to shifts in their absorption frequencies. researchgate.netresearchgate.net These spectral changes serve as direct evidence for the formation of the N-acylpyridinium intermediate.

Table 2: Typical Infrared Absorption Frequencies

| Functional Group/Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Alkane C-H | Stretch | 2850-2960 |

| Aromatic C-H | Stretch | 3020-3100 |

| C=C (aromatic) | Stretch | ~1450-1600 |

| C-N (aliphatic amine) | Stretch | ~1020-1250 |

| C-N (aromatic amine) | Stretch | ~1250-1335 |

| C=O (in N-acylpyridinium salt) | Stretch | ~1700-1800 |

X-ray Crystallography of N-Acylpyridinium Salts and Other Intermediates

X-ray crystallography provides definitive, three-dimensional structural information of crystalline solids at the atomic level. This technique has been crucial in unequivocally confirming the formation and structure of N-acylpyridinium salts. researchgate.netscirp.org Crystal structure analyses of these intermediates reveal precise bond lengths, bond angles, and torsional angles. thieme-connect.de

For example, X-ray diffraction studies on N-acylpyridinium salts have shown that the N-CO bond length is relatively long, indicating limited conjugation between the C=N and C=O double bonds. thieme-connect.de The geometry of the counter-ion and its proximity to the pyridinium cation can also be determined, providing insights into ion pairing interactions in the solid state. scirp.orgthieme-connect.de In some cases, single-crystal X-ray diffraction has been used to distinguish between diastereomers of chiral DMAP derivatives. bham.ac.uk The structural data obtained from X-ray crystallography is invaluable for understanding the steric hindrance and conformational preferences that influence the reactivity of these catalytic intermediates. researchgate.net

Mass Spectrometry for Reaction Pathway and Product Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of compounds and for gaining structural information through fragmentation patterns. In the context of reactions involving this compound, mass spectrometry is used to confirm the identity of the final products and to detect the presence of intermediates. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing ionic species like N-acylpyridinium salts. ESI-MS can be used to observe the [M+H]⁺ ion of the parent amine or the cationic N-acylpyridinium intermediate directly from the reaction mixture. This allows for real-time monitoring of the reaction progress and the identification of key intermediates in the catalytic cycle.

Analysis of N-Acylpyridinium Salt Formation and Dynamic Behavior

The formation of the N-acylpyridinium salt is a critical step in many catalytic reactions employing this compound. The reaction between the aminopyridine and an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, is typically a rapid and reversible equilibrium. researchgate.netwikipedia.org The position of this equilibrium is dependent on several factors, including the nucleophilicity of the aminopyridine, the nature of the acylating agent and its leaving group, the solvent polarity, and the temperature. researchgate.net

Investigation of Ion Pair Stabilization Mechanisms in Solution

In solution, the cationic N-acylpyridinium intermediate exists in an ion pair with the anionic counter-ion (e.g., chloride, acetate (B1210297), or trifluoroacetate). The nature and stability of this ion pair can significantly influence the course and rate of the reaction. researchgate.net Evidence for the formation of tight ion pairs, stabilized by dynamic hydrogen-bonding interactions, has been found through a combination of spectroscopic techniques and computational studies. researchgate.net

The degree of association between the cation and the anion is affected by the solvent's polarity. In nonpolar solvents, the formation of tight ion pairs is favored. The Lewis basicity of the counter-ion also plays a crucial role. researchgate.net For instance, the acetate ion in an N-acylpyridinium acetate ion pair can act as a base, deprotonating the incoming nucleophile (e.g., an alcohol) and facilitating the acyl transfer reaction. wikipedia.org Understanding the mechanisms of ion pair stabilization is therefore essential for optimizing catalytic systems that proceed through N-acylpyridinium intermediates.

Computational and Theoretical Studies of N,3 Dimethylpyridin 4 Amine

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For N,3-dimethylpyridin-4-amine, DFT calculations would be instrumental in understanding its reactivity, which is influenced by the methyl groups on both the pyridine (B92270) ring and the amino group. These substitutions affect the molecule's basicity and nucleophilicity.

While specific DFT studies on this compound are not widely published, research on the closely related N,N-dimethylpyridin-4-amine (DMAP) extensively uses DFT. These studies analyze its role in catalysis, often focusing on the electronic structure of the catalytically active N-acylpyridinium intermediates. For instance, combined experimental and theoretical studies on the charge transfer complex of DMAP with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have utilized DFT to support experimental findings, mapping the molecular electrostatic potential to indicate electrophilic and nucleophilic sites. analis.com.my Such analyses, if applied to this compound, could elucidate how the different placement of a methyl group (position 3 on the ring versus on the exocyclic nitrogen) alters the electron distribution and catalytic potential.

Molecular Dynamics (MD) Simulations of this compound Systems and Ionic Liquids

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing insights into the bulk properties of substances. There are no specific MD simulation studies reported for this compound systems or ionic liquids derived from it.

In contrast, extensive MD simulations have been performed on ionic liquids based on N,N-dimethylpyridin-4-amine (DMAP). These studies provide detailed information on structural and transport properties, such as radial distribution functions, which describe the interaction between the cationic and anionic parts of the ionic liquid. rsc.orgqu.edu.qa This research has been valuable in designing new "designer liquids" for use as green alternatives to traditional solvents in organic synthesis. rsc.orgresearchgate.netrsc.org

Binding Energy Calculations for Compound Stability and Intermediate Formation

Binding energy calculations are crucial for assessing the stability of chemical compounds and the intermediates they form during reactions. For this compound, such calculations could predict its thermal stability and the feasibility of forming key reaction intermediates.

Specific binding energy calculations for this compound are not available in the literature. However, for DMAP-based ionic liquids, the Møller–Plesset perturbation theory (MP2) method has been applied to calculate binding energies. rsc.orgqu.edu.qa These calculations demonstrated the high stability of the ionic liquids, which correlated well with experimental data from thermogravimetric analysis (TGA). qu.edu.qa The mechanism of catalysis for compounds like DMAP often involves the formation of an ion pair with an acylating agent, and computational methods can determine the stability of this intermediate. nih.gov

Elucidation of Reaction Mechanisms via Advanced Computational Modeling

Advanced computational modeling is a key tool for mapping out the step-by-step pathways of chemical reactions. The mechanism for nucleophilic catalysts like this compound involves its interaction with electrophiles to form activated intermediates. While the general mechanism is understood to involve nucleophilic catalysis where the compound enhances reaction rates by stabilizing the transition state, detailed computational models for this specific molecule are absent. nih.gov

For the isomer DMAP, the mechanism of its catalytic action in esterification, for example, has been computationally explored. It is understood to form an acetylpyridinium ion intermediate, which then reacts with an alcohol. wikipedia.org Computational studies have helped to confirm the structure of these intermediates and the dynamics of the catalytic cycle. researchgate.net

Theoretical Reactivity Prediction and Electronic Structure Analysis

Theoretical methods can predict the reactivity of a molecule by analyzing its electronic structure. Parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's ability to donate or accept electrons.

PubChem provides some predicted properties for this compound, including predicted collision cross-section values for different adducts, which are derived from theoretical calculations.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 123.09168 | 122.8 |

| [M+Na]+ | 145.07362 | 131.3 |

| [M-H]- | 121.07712 | 125.6 |

| [M+NH4]+ | 140.11822 | 144.0 |

| [M+K]+ | 161.04756 | 129.8 |

| [M+H-H2O]+ | 105.08166 | 116.7 |

| [M+HCOO]- | 167.08260 | 147.9 |

| [M+CH3COO]- | 181.09825 | 173.8 |

Data sourced from PubChem. These values are calculated using CCSbase.

For comparison, extensive theoretical reactivity studies exist for DMAP. DFT calculations have been used to determine parameters like chemical hardness and polarizability, which help in understanding its high reactivity as a catalyst. oberlin.edu

Charge Transfer Complex Studies Involving this compound and its Analogues

Charge transfer (CT) complexes form between an electron donor and an electron acceptor. The study of these complexes is important for understanding reaction mechanisms and developing new materials. There are no specific studies on charge transfer complexes involving this compound.

However, the CT complexes of its analogue, DMAP, have been thoroughly investigated with various acceptors like iodine and DDQ. analis.com.myacs.org These studies use UV-Vis and IR spectroscopy, supported by DFT calculations, to characterize the complexes and determine their stoichiometry and stability. analis.com.myacs.org The formation of these complexes is often the initial step in reactions catalyzed by DMAP. acs.org

Diverse Applications of N,3 Dimethylpyridin 4 Amine Beyond Direct Organic Catalysis

Role in Polymerization Processes, including Epoxy Monomers

The use of pyridine (B92270) derivatives as initiators or catalysts in polymerization is a well-established field. Specifically, for the polymerization of epoxy monomers, tertiary amines are known to be effective. Research has extensively focused on N,N-dimethylpyridin-4-amine (DMAP) as a highly efficient initiator for the anionic homopolymerization of epoxides like phenyl glycidyl (B131873) ether (PGE) and diglycidyl ether of bisphenol A (DGEBA). DMAP has been shown to yield polymers with high glass transition temperatures and significant crosslink density.

Utilization as a Capping Agent in the Preparation of Nanoparticles

In nanotechnology, capping agents are crucial for controlling the growth and ensuring the stability of nanoparticles. Pyridine-based ligands are often employed for this purpose. Extensive research has been conducted on using N,N-dimethylpyridin-4-amine (DMAP) as a capping agent to prepare water-soluble, positively charged gold nanoparticles. researchgate.netnih.govindiamart.com The binding mechanism is understood to involve the pyridine nitrogen atom adsorbing onto the gold surface. nih.gov The effectiveness of DMAP is attributed to its solubility, basicity, and ability to create charged nanoparticles that are stable over a wide pH range. researchgate.netnih.gov

Currently, there is a lack of specific published research demonstrating the use of N,3-dimethylpyridin-4-amine as a capping agent for nanoparticle preparation. The steric bulk from the methyl group at the 3-position could potentially influence its ability to effectively coordinate to a nanoparticle surface compared to the less hindered DMAP.

Auxiliary Reagent in the Electroless Preparation of Nanotubes for Catalysis

The synthesis of metallic nanotubes for catalytic applications often involves auxiliary reagents to direct or facilitate the process. For instance, N,N-dimethylpyridin-4-amine (DMAP) has been identified as an auxiliary reagent in the electroless preparation of gold nanotubes intended for catalytic use. indiamart.com In other related research, amino-functionalized carbon nanotubes have been prepared using DMAP as a catalyst to enhance the electrocatalytic activity for the oxygen reduction reaction. semanticscholar.org Furthermore, studies on CO2 electrochemical reduction have utilized other pyridine derivatives, such as 4-amino-2,6-dimethylpyridine, to functionalize carbon nanotubes. mdpi.com

Despite the use of its isomer and other related pyridines in this field, specific studies detailing the application of This compound as an auxiliary reagent in the electroless preparation of nanotubes for catalysis have not been found in the reviewed literature.

Functionalization of Rigid Crosslinkers for Advanced Materials Science

Amines are fundamental components in materials science, serving as crosslinkers for thermoset materials like epoxy resins and for creating advanced polymer networks. rsc.org The functionalization of polymers and crosslinkers is a key strategy for developing new materials. For example, N,N-dimethylpyridin-4-amine (DMAP) is often used as a catalyst in esterification reactions to synthesize novel crosslinking agents. mdpi.com

There is currently no specific research available that documents the use of This compound for the direct functionalization of rigid crosslinkers. Its potential in this area would depend on the reactivity of its secondary amine group, which could be used to attach the pyridine moiety to a polymer backbone or crosslinker molecule, thereby imparting specific thermal or catalytic properties to the final material.

Sensing Applications of this compound Derivatives

The modification of the DMAP structure is a key area of research for creating new molecules with applications in sensing and asymmetric catalysis. A study focused on the synthesis of a library of novel chiral DMAP derivatives involved modifications at the 3-position and 3,5-positions of the pyridine ring. bham.ac.uk These modifications were designed to create catalysts with specific intramolecular interactions, which were then studied using fluorescence spectroscopy, highlighting their potential as chemical sensors. bham.ac.uk The research demonstrated that strategic substitution on the pyridine ring is a viable path toward developing functional molecules for sensing applications. bham.ac.uk

While this research originates from the DMAP scaffold, it underscores the importance of substitution at the 3-position, which is the defining structural feature of This compound . This suggests that derivatives of this compound could similarly be explored for sensing applications, although direct research on this specific compound is not yet available. Another study showed that thiourea (B124793) derivatives of various amines, with DMAP used as a base additive, could act as chiral solvating agents for the enantiodiscrimination of amino acids by NMR spectroscopy, another form of chemical sensing. acs.org

Investigations into Redox Properties and Molecular Skeleton Modifications

The redox properties of pyridine derivatives are of interest for applications in catalysis and electronic materials. For example, ionic liquids based on the N,N-dimethylpyridin-4-amine (DMAP) skeleton have been synthesized and their thermal stability and physical properties were evaluated. rsc.orgrsc.org In a different area, the electrochemical reduction of CO2 has been studied using carbon nanotubes decorated with various N-pyridine molecules, though not specifically this compound. mdpi.com

There is a lack of specific investigations into the redox properties or systematic molecular skeleton modifications of This compound in the available scientific literature. Such studies would be valuable for understanding its electrochemical behavior and for designing new functional materials.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Systematic Name | This compound | |

| CAS Number | 1633-42-7 | sigmaaldrich.cn |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol |

| Primary Function | Nucleophilic Catalyst | |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | 4-(Methylamino)-3-methylpyridine | 1633-42-7 |

| N,N-dimethylpyridin-4-amine | DMAP, 4-(Dimethylamino)pyridine | 1122-58-3 |

| Phenyl glycidyl ether | PGE | 122-60-1 |

| Diglycidyl ether of bisphenol A | DGEBA | 1675-54-3 |

| 4-amino-2,6-dimethylpyridine | 461-84-7 | |

| Tris(2-aminoethyl)amine | TREN | 4097-89-6 |

Future Directions and Emerging Research Areas for N,3 Dimethylpyridin 4 Amine

The exploration of N,3-dimethylpyridin-4-amine and its derivatives is paving the way for significant advancements in catalysis and sustainable chemistry. Future research is progressively focusing on the rational design of more efficient catalysts, the development of robust heterogeneous systems, and the integration of these catalysts into environmentally conscious chemical processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.